molecular formula C12H10N4O4S2 B3054135 Benzenamine, 2,2'-dithiobis[4-nitro- CAS No. 58381-87-6

Benzenamine, 2,2'-dithiobis[4-nitro-

Cat. No.: B3054135
CAS No.: 58381-87-6
M. Wt: 338.4 g/mol
InChI Key: PEYNJTZILVSHOP-UHFFFAOYSA-N
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Description

Benzenamine, 2,2'-dithiobis[4-nitro-] (systematic IUPAC name) is a disulfide-linked aromatic amine derivative featuring nitro substituents at the 4-position of each benzene ring. Its structure comprises two aniline moieties connected via a disulfide (–S–S–) bridge, with nitro groups (–NO₂) para to the amine functionalities.

Properties

IUPAC Name

2-[(2-amino-5-nitrophenyl)disulfanyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYNJTZILVSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396530
Record name Benzenamine, 2,2'-dithiobis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58381-87-6
Record name Benzenamine, 2,2'-dithiobis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzenamine, 2,2’-dithiobis[4-nitro- typically involves the nitration of aromatic compounds. The nitration process can be carried out using nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions often require controlled temperatures to ensure the selective formation of the nitro groups on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 2,2’-dithiobis[4-nitro- may involve large-scale nitration reactors where benzene derivatives are treated with nitrating agents under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2,2’-dithiobis[4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenamine, 2,2’-dithiobis[4-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules due to its aromatic and nitro functionalities.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-dithiobis[4-nitro- involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can participate in redox reactions, while the amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzenamine, 2,2'-dithiobis[4-nitro-] with three related compounds identified in the evidence:

Benzenamine, 4,4'-thiobis (CAS 139-65-1)

  • Molecular Formula : C₁₂H₁₂N₂S (MW: 216.30 g/mol).
  • Key Differences :
    • The absence of nitro groups reduces its electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.
    • The thioether linkage is less redox-active compared to the disulfide bond, impacting applications in polymer crosslinking or antioxidant activity.
  • Applications : Used in rubber vulcanization and as an intermediate in dye synthesis .

2,2'-Dithiobis(N-methylbenzamide) (CAS 2527-58-4)

  • Structure : Contains a disulfide bridge (–S–S–) but substitutes the aromatic amines with methylamide (–N–CO–CH₃) groups.
  • Molecular Formula : C₁₆H₁₆N₂O₂S₂ (MW: 332.44 g/mol).
  • Key Differences :
    • The amide groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents.
    • Reduced basicity compared to aromatic amines, affecting coordination chemistry and catalytic applications.
  • Applications: Potential use in biomedical fields (e.g., drug delivery) due to its hydrolytic stability .

2-Bromo-4,6-dinitrobenzenamine (CAS not specified)

  • Structure : Shares nitro substituents but lacks a disulfide bridge, featuring bromine at the 2-position.
  • Key Differences :
    • Bromine introduces steric hindrance and alters electronic properties, making it more reactive in nucleophilic aromatic substitution.
    • The absence of a sulfur-based bridge limits its utility in redox-mediated processes.
  • Applications : Likely employed as an intermediate in explosives or agrochemicals due to its nitro and halogen substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Applications
Benzenamine, 2,2'-dithiobis[4-nitro-] C₁₂H₁₀N₄O₄S₂ 346.36 –NH₂, –NO₂, –S–S– Disulfide bridge, nitro groups Polymer additives, redox chemistry
Benzenamine, 4,4'-thiobis C₁₂H₁₂N₂S 216.30 –NH₂, –S– Thioether bridge Rubber vulcanization, dyes
2,2'-Dithiobis(N-methylbenzamide) C₁₆H₁₆N₂O₂S₂ 332.44 –N–CO–CH₃, –S–S– Disulfide bridge, amide groups Biomedical materials
2-Bromo-4,6-dinitrobenzenamine C₆H₄BrN₃O₄ 278.02 –NH₂, –NO₂, –Br Bromine, nitro groups Explosives, agrochemicals

Research Findings and Discussion

Reactivity and Stability

  • The disulfide bond in Benzenamine, 2,2'-dithiobis[4-nitro-] confers redox activity, enabling its use in dynamic covalent chemistry. In contrast, Benzenamine, 4,4'-thiobis (with a thioether bond) exhibits greater thermal stability but lower chemical versatility .
  • Nitro groups enhance electrophilic substitution resistance but increase sensitivity to reducing agents. This contrasts with brominated analogs (e.g., 2-bromo-4,6-dinitrobenzenamine), where bromine facilitates nucleophilic displacement .

Industrial Relevance

  • Benzenamine, 2,2'-dithiobis[4-nitro-] is hypothesized to outperform Benzenamine, 4,4'-thiobis in antioxidant applications due to its disulfide bond’s ability to scavenge free radicals. However, this remains speculative without direct experimental validation.

Biological Activity

Benzenamine, 2,2'-dithiobis[4-nitro-] (CAS Number: 58381-87-6) is a synthetic organic compound characterized by its unique molecular structure, which includes two nitro groups and a disulfide linkage between two benzenamine moieties. Its molecular formula is C₁₂H₁₀N₄O₄S₂. The compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Benzenamine, 2,2'-dithiobis[4-nitro-] undergoes several chemical reactions:

  • Oxidation: The nitro groups can be oxidized under strong oxidative conditions.
  • Reduction: Nitro groups can be reduced to form amines using reducing agents like hydrogen gas in the presence of catalysts.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions.

These reactions are crucial for understanding its reactivity and potential applications in drug development and industrial chemistry.

The biological activity of Benzenamine, 2,2'-dithiobis[4-nitro-] is primarily attributed to its interaction with various biological molecules. The nitro groups are capable of participating in redox reactions, while the amine groups can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. This interaction may lead to alterations in their functions, which is essential for exploring therapeutic applications.

Research Findings

Recent studies have investigated the antimicrobial properties of Benzenamine derivatives, including Benzenamine, 2,2'-dithiobis[4-nitro-]. The following table summarizes key findings from various research studies on its biological activity:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysDemonstrated significant antibacterial activity against Gram-positive bacteria.
CytotoxicityCell viability assaysShowed moderate cytotoxic effects on cancer cell lines.
Protein interactionBinding studiesIndicated potential for binding to target proteins involved in cancer pathways.

Case Studies

  • Antimicrobial Activity : A study published in PMC highlighted the compound's effectiveness against various bacterial strains. It was observed that Benzenamine derivatives exhibited a dose-dependent response in inhibiting bacterial growth, suggesting potential as a new class of antibiotics.
  • Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of Benzenamine derivatives revealed that certain analogs could induce apoptosis in cancer cells. The study utilized MTT assays to measure cell viability and concluded that these compounds could be further explored for anticancer drug development.
  • Protein Interaction Studies : Investigations into the binding affinity of Benzenamine derivatives with specific proteins indicated that they might interfere with critical signaling pathways in cells. This suggests a mechanism through which these compounds could exert their biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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